N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-18-13-14-22(15-19(18)2)30-26(23-16-34(32,33)17-24(23)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZZZILVGXCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 415.6 g/mol. Its structure features a thieno[3,4-c]pyrazole core that is substituted with a 3,4-dimethylphenyl group and a diphenylacetamide moiety. The presence of the dioxo group contributes to its potential reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the 3,4-dimethylphenyl and diphenylacetamide groups via substitution reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. In one study, it exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 27.6 | Induces apoptosis |
| Other derivatives | HCT-116 | 6.2 | Cell cycle arrest |
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression of cancer cells, leading to reduced proliferation .
Case Studies
- Breast Cancer Research : In a study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects against breast cancer cells. Among these compounds, those structurally related to this compound demonstrated significant activity .
- Thrombocytopenia Treatment : The compound's agonistic properties on thrombopoietin receptors suggest potential applications in treating conditions like thrombocytopenia by enhancing platelet production .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide may exhibit similar mechanisms due to its structural characteristics.
Anti-inflammatory Properties
Research has suggested that thieno[3,4-c]pyrazole derivatives can act as anti-inflammatory agents. The presence of the diphenylacetamide moiety may enhance the compound's ability to inhibit inflammatory pathways. Studies focusing on related compounds have demonstrated efficacy in reducing markers of inflammation in various models.
Pharmacological Studies
Mechanism of Action
The pharmacological profile of this compound includes potential inhibition of key enzymes involved in disease processes. For example, its ability to inhibit cyclooxygenase (COX) enzymes could position it as a candidate for pain management therapies.
Case Studies
Several studies have explored the effects of thieno[3,4-c]pyrazole derivatives on biological systems:
- A study demonstrated that a related compound exhibited significant inhibition of COX-1 and COX-2 enzymes in vitro .
- Another investigation highlighted the compound's potential to modulate signaling pathways associated with cancer cell proliferation .
Chemical Synthesis and Characterization
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by functionalization at the nitrogen and carbon centers to introduce the diphenylacetamide group.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The electron-deficient pyrazole ring undergoes nucleophilic substitution at the 3-position:
Table 2: Substitution Reactions
| Entry | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1 | Grignard reagents | THF, −78°C → rt | Alkylated pyrazole derivatives | 55% | |
| 2 | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-coupled analogs | 68% |
Oxidation and Reduction
- Oxidation : The sulfone group remains stable under most oxidizing conditions (e.g., H₂O₂, mCPBA) .
- Reduction : LiAlH₄ selectively reduces the amide to a secondary amine without affecting the sulfone .
Reactivity of the Diphenylacetamide Moiety
The amide group participates in hydrolysis and condensation:
Table 3: Amide Reactivity
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethylphenyl group directs electrophiles to the para position:
Table 4: EAS Reactions
| Electrophile | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C | Nitro-substituted derivative | 47% | |
| Br₂ | FeBr₃, CH₂Cl₂, rt | Brominated analog | 63% |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a) Thieno[3,4-c]pyrazol Derivatives
- N-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (): Difference: Lacks the 3,4-dimethylphenyl and diphenylacetamide groups. Instead, it has a phenyl group at position 2 and a single phenylacetamide. The single phenylacetamide may decrease π-π stacking interactions compared to the diphenyl variant .
Acetamide Side Chain Variations
a) Diphenylacetamide vs. Monophenylacetamide
b) Substituted Aryl Groups
- The thiazole ring offers a distinct coordination site compared to the thieno-pyrazol core .
- Naphthalen-1-yl and Trimethylphenyl Derivatives (): Larger aromatic systems (e.g., naphthyl) increase π-π interactions, while methyl groups enhance solubility in non-polar media .
Key Research Findings and Implications
Structural Flexibility: The thieno-pyrazol core tolerates diverse substitutions (e.g., methyl, phenyl, chloro), enabling tunability for specific applications. Methyl groups in the target compound may improve metabolic stability compared to halogenated analogs .
Synthetic Accessibility : Carbodiimide-mediated coupling (as in ) is a robust method for acetamide synthesis, suggesting scalability for the target compound .
Q & A
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Methodological Answer : Implement quality-by-design (QbD) principles to define critical quality attributes (CQAs) for scale-up. Use flow chemistry for better heat/mass transfer control. Conduct Design of Experiments (DoE) to optimize parameters (e.g., mixing efficiency, reagent stoichiometry). Continuous purification systems (e.g., simulated moving bed chromatography) maintain purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
